molecular formula C6H3ClN2O B13016871 3-Chloroisoxazolo[5,4-b]pyridine

3-Chloroisoxazolo[5,4-b]pyridine

Cat. No.: B13016871
M. Wt: 154.55 g/mol
InChI Key: XWIRWILDYHZLAX-UHFFFAOYSA-N
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Description

3-Chloroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method includes the reaction of 3-fluoropyridine derivatives with hydroxyimino groups under basic conditions, such as sodium hydride (NaH) in dimethylformamide (DMF) . Another approach involves the cyclization of 4-aminoisoxazoles with pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.

    Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) in DMF or potassium carbonate (K2CO3) in acetonitrile are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce nitro derivatives.

Scientific Research Applications

3-Chloroisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloroisoxazolo[5,4-b]pyridine exerts its effects often involves interaction with specific molecular targets. For instance, its inhibition of cytochrome P450 CYP17 disrupts the biosynthesis of steroid hormones, which can be beneficial in treating hormone-dependent cancers . The compound’s structure allows it to bind effectively to the active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

3-Chloroisoxazolo[5,4-b]pyridine can be compared with other isoxazole and pyridine derivatives:

    Isoxazolo[4,5-b]pyridine: Similar in structure but may have different substituents, leading to varied biological activities.

    3-Fluoroisoxazolo[5,4-b]pyridine: The fluorine atom can alter the compound’s reactivity and interaction with biological targets.

    4-Aminoisoxazolo[5,4-b]pyridine: The amino group can enhance the compound’s solubility and reactivity in certain chemical reactions.

Properties

IUPAC Name

3-chloro-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIRWILDYHZLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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